ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves several steps. One common synthetic route includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . This reaction is typically catalyzed by iodine molecules . Industrial production methods often involve the use of advanced catalysts and eco-friendly procedures, including heterogeneous catalytic systems and ligand-free systems .
Chemical Reactions Analysis
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, phenylhydrazine, and iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclocondensation reaction with phenylhydrazine results in the formation of a pyrazole structure .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a biochemical for proteomics research . In biology and medicine, it is studied for its potential therapeutic properties, including its role in the development of new drugs . Additionally, it has applications in the industrial sector, particularly in the synthesis of other heterocyclic compounds .
Mechanism of Action
The mechanism of action of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole structure allows it to bind to various receptors and enzymes, influencing their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific pyrazole structure and the presence of both benzyl and dimethyl groups. Similar compounds include other pyrazole derivatives, such as 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid . These compounds share similar chemical properties but differ in their specific substituents and biological activities .
Biological Activity
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS Number: 1025747-64-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁N₃O₂- HCl
- Molecular Weight : 323.82 g/mol
- Structure : The compound features a pyrazole ring which is known for its diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. Notably, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown significant activity against various cancer cell lines.
Key Findings from Research
-
Mechanism of Action :
- Compounds exhibiting similar structures have been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. This reduction leads to increased autophagy at basal levels and disrupts autophagic flux under nutrient-deficient conditions .
- The accumulation of LC3-II protein indicates interference with autophagic processes, suggesting that these compounds may serve as novel autophagy modulators with potential anticancer properties .
- In Vitro Studies :
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
Case Study 1: Anticancer Activity
A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on pancreatic cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also altered autophagic processes, making them promising candidates for further development as anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis revealed that modifications to the pyrazole structure could enhance biological activity. For instance, variations in substituents on the benzyl group significantly influenced antiproliferative potency against various cancer cell lines .
Comparative Biological Activity Table
Compound Name | Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate HCl | Antiproliferative | MIA PaCa-2 (pancreatic cancer) | < 0.5 | mTORC1 inhibition, Autophagy modulation |
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Antiproliferative | Various cancer types | < 0.5 | Autophagic flux disruption |
Curcumin analogues with pyrazole structure | Anticancer | Breast & Liver cancer | < 10 | Multiple targets (e.g., EGFR, VEGFR) |
Properties
Molecular Formula |
C16H22ClN3O2 |
---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H21N3O2.ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;/h5-9,15H,4,10,17H2,1-3H3;1H |
InChI Key |
GJZQWZMFAQDQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl |
Origin of Product |
United States |
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